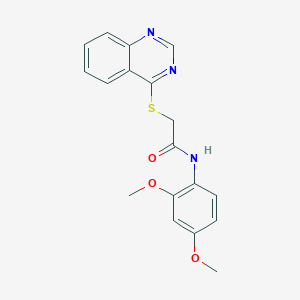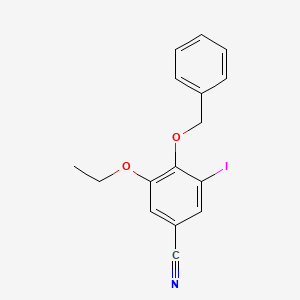![molecular formula C17H20ClN3O B2514657 2-[[1-[(2-Chlorophenyl)methyl]piperidin-3-yl]methoxy]pyrimidine CAS No. 2309257-92-7](/img/structure/B2514657.png)
2-[[1-[(2-Chlorophenyl)methyl]piperidin-3-yl]methoxy]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[[1-[(2-Chlorophenyl)methyl]piperidin-3-yl]methoxy]pyrimidine is a chemical compound that has gained significant attention in the scientific community due to its potential use in various research applications. This compound is a selective antagonist of the α7 nicotinic acetylcholine receptor, which is a target for the treatment of various neurological disorders.
Mechanism of Action
2-[[1-[(2-Chlorophenyl)methyl]piperidin-3-yl]methoxy]pyrimidine is a selective antagonist of the α7 nicotinic acetylcholine receptor. This receptor is a ligand-gated ion channel that is activated by the binding of acetylcholine. Activation of this receptor results in the influx of calcium ions, which is important for various cellular processes such as neurotransmitter release and synaptic plasticity. Antagonism of this receptor by 2-[[1-[(2-Chlorophenyl)methyl]piperidin-3-yl]methoxy]pyrimidine results in the inhibition of these processes, leading to the potential therapeutic effects in neurological disorders.
Biochemical and Physiological Effects:
Studies have shown that 2-[[1-[(2-Chlorophenyl)methyl]piperidin-3-yl]methoxy]pyrimidine has various biochemical and physiological effects. In vitro studies have shown that this compound inhibits the influx of calcium ions in response to acetylcholine, which is consistent with its antagonism of the α7 nicotinic acetylcholine receptor. In vivo studies have shown that this compound improves cognitive function in animal models of Alzheimer's disease and schizophrenia.
Advantages and Limitations for Lab Experiments
One of the major advantages of 2-[[1-[(2-Chlorophenyl)methyl]piperidin-3-yl]methoxy]pyrimidine is its selectivity for the α7 nicotinic acetylcholine receptor. This allows for specific targeting of this receptor without affecting other receptors or ion channels. However, one of the limitations of this compound is its poor solubility in water, which can make it difficult to administer in in vivo studies.
Future Directions
There are several future directions for research on 2-[[1-[(2-Chlorophenyl)methyl]piperidin-3-yl]methoxy]pyrimidine. One area of research is the optimization of the synthesis method to improve yield and purity. Another area of research is the development of more soluble analogs of this compound for in vivo studies. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic effects in various neurological disorders.
Synthesis Methods
The synthesis of 2-[[1-[(2-Chlorophenyl)methyl]piperidin-3-yl]methoxy]pyrimidine involves the reaction of 2-chloro-5-nitrobenzaldehyde with piperidine, followed by reduction of the resulting Schiff base with sodium borohydride. The resulting amine is then reacted with 2-bromo-5-methoxypyrimidine to yield the final product. This synthesis method has been reported in several research papers and has been optimized for high yield and purity.
Scientific Research Applications
2-[[1-[(2-Chlorophenyl)methyl]piperidin-3-yl]methoxy]pyrimidine has been extensively studied for its potential use in various research applications. One of the major areas of research is the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. The α7 nicotinic acetylcholine receptor, which is targeted by this compound, is involved in various cognitive and behavioral functions, and dysfunction of this receptor has been implicated in the pathogenesis of these disorders.
properties
IUPAC Name |
2-[[1-[(2-chlorophenyl)methyl]piperidin-3-yl]methoxy]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN3O/c18-16-7-2-1-6-15(16)12-21-10-3-5-14(11-21)13-22-17-19-8-4-9-20-17/h1-2,4,6-9,14H,3,5,10-13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHILAQFQRLVFEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC=CC=C2Cl)COC3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-({1-[(2-Chlorophenyl)methyl]piperidin-3-yl}methoxy)pyrimidine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(furan-2-yl)phenyl]-2-hydroxy-S-[3-(trifluoromethyl)phenyl]ethane-1-sulfonamido](/img/structure/B2514574.png)
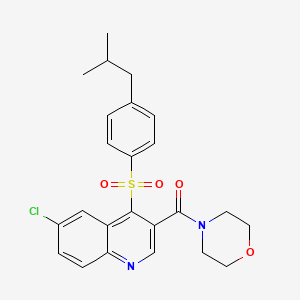

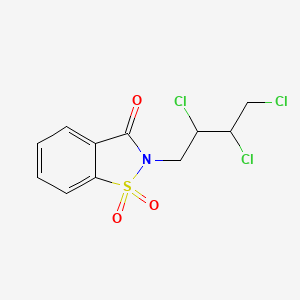
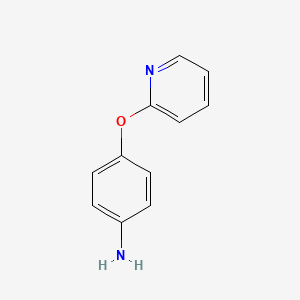
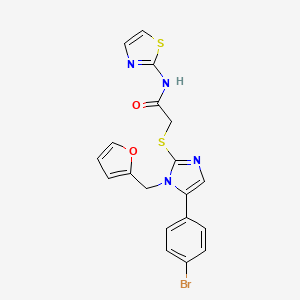
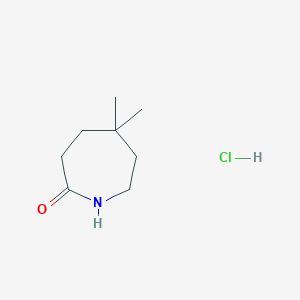
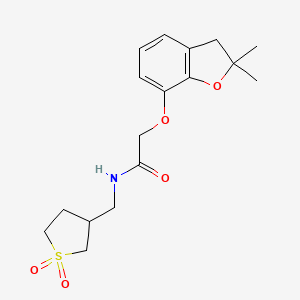
![N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)thiophene-3-carboxamide](/img/structure/B2514589.png)

![N-cyclopentyl-2-(1-(4-fluorophenyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2514593.png)
![2-Amino-4-(3-hydroxyphenyl)-6-(2-methylbenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2514594.png)
